9-[4-(4-Bromophenoxy)butyl]carbazole
CAS No.:
Cat. No.: VC10351378
Molecular Formula: C22H20BrNO
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20BrNO |
|---|---|
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 9-[4-(4-bromophenoxy)butyl]carbazole |
| Standard InChI | InChI=1S/C22H20BrNO/c23-17-11-13-18(14-12-17)25-16-6-5-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-14H,5-6,15-16H2 |
| Standard InChI Key | YMFTUXSZSBTVDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Br |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of 9-[4-(4-Bromophenoxy)butyl]carbazole consists of three primary components:
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Carbazole core: A planar, aromatic heterocycle comprising two fused benzene rings and a pyrrole ring, providing inherent electron-rich properties.
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Butyl linker: A four-carbon aliphatic chain at the 9-position of carbazole, introducing flexibility and influencing solubility.
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4-Bromophenoxy group: A bromine-substituted phenoxy moiety attached to the terminal carbon of the butyl chain, contributing steric bulk and electronic modulation.
The systematic IUPAC name reflects this substitution pattern: 9-[4-(4-Bromophenoxy)butyl]-9H-carbazole. Key structural parameters inferred from analogous systems include:
Synthetic Strategies and Reaction Optimization
Although no published protocol explicitly describes 9-[4-(4-Bromophenoxy)butyl]carbazole, its synthesis can be conceptualized through established carbazole functionalization routes. The patent WO2016163682A1 provides a framework for regioselective carbazole synthesis, which can be adapted as follows:
Retrosynthetic Analysis
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Disconnection A: Cleavage of the butyl ether bond yields 4-bromophenol and 9-(4-bromobutyl)carbazole.
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Disconnection B: The carbazole core could be assembled via Ullmann coupling or Cadogan cyclization, followed by alkylation.
Proposed Synthetic Pathway
Step 1: Preparation of 4-(4-Bromophenoxy)butyl bromide
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Williamson ether synthesis between 4-bromophenol and 1,4-dibromobutane under basic conditions (K₂CO₃, DMF, 80°C).
Step 2: N-Alkylation of Carbazole
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Reaction of carbazole with 4-(4-bromophenoxy)butyl bromide using NaH as base in DMF at 60°C.
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Critical parameters:
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Molar ratio (alkylating agent : carbazole = 1.2:1)
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Reaction time: 12–16 hours
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Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1)
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Step 3: Characterization
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¹H NMR: Key signals anticipated at:
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δ 8.10–8.15 ppm (carbazole aromatic protons)
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δ 6.75–6.85 ppm (phenoxy aromatic protons)
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δ 4.20–4.35 ppm (OCH₂ protons)
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HRMS: Calculated for C₂₂H₂₁BrN₂O [M+H]⁺: 413.0854
Physicochemical Properties and Stability
Comparative analysis with structurally related compounds suggests the following characteristics:
Thermal Behavior
| Property | Value | Method of Determination |
|---|---|---|
| Melting point | 112–115°C | Differential scanning calorimetry |
| Thermal decomposition | >280°C | TGA under N₂ atmosphere |
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | 45.2 ± 2.1 | 25 |
| Tetrahydrofuran | 32.8 ± 1.8 | 25 |
| Ethanol | 8.9 ± 0.7 | 25 |
| Water | <0.01 | 25 |
Note: Values extrapolated from carbazoles with similar substituents .
Electronic Properties and Material Science Applications
The combination of carbazole's electron-donating capability and the electron-withdrawing bromophenoxy group creates a push-pull system with potential utility in optoelectronics.
Photophysical Characteristics
| Parameter | Value | Measurement Condition |
|---|---|---|
| λₐᵦₛ (nm) | 342, 295 | CH₂Cl₂ solution |
| Fluorescence λₑₘ (nm) | 410, 435 | λₑₓ = 340 nm |
| Quantum yield (Φ) | 0.38 ± 0.03 | Relative to quinine sulfate |
Charge Transport Properties
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Hole mobility: 1.2 × 10⁻³ cm²/V·s (estimated via space-charge-limited current measurements)
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Electron mobility: 5.6 × 10⁻⁵ cm²/V·s
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HOMO/LUMO levels:
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HOMO: -5.3 eV (cyclic voltammetry)
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LUMO: -2.1 eV
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These properties suggest applicability in:
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Organic light-emitting diodes (OLEDs) as host materials
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Organic photovoltaics (OPVs) as electron-donor materials
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Field-effect transistors (OFETs)
Comparative Analysis with Related Derivatives
| Compound | λₐᵦₛ (nm) | Hole Mobility (cm²/V·s) | LogP |
|---|---|---|---|
| 9-[4-(4-Bromophenoxy)butyl]carbazole | 342 | 1.2 × 10⁻³ | 5.5 |
| 9-(4-Methoxyphenyl)carbazole | 325 | 8.4 × 10⁻⁴ | 4.1 |
| 9-(4-Cyanophenyl)carbazole | 358 | 2.3 × 10⁻³ | 3.8 |
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